3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20228548
InChI: InChI=1S/C24H18BNO2/c27-25(28)19-8-6-7-17(15-19)18-13-14-24-22(16-18)21-11-4-5-12-23(21)26(24)20-9-2-1-3-10-20/h1-16,27-28H
SMILES:
Molecular Formula: C24H18BNO2
Molecular Weight: 363.2 g/mol

3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid

CAS No.:

Cat. No.: VC20228548

Molecular Formula: C24H18BNO2

Molecular Weight: 363.2 g/mol

* For research use only. Not for human or veterinary use.

3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid -

Specification

Molecular Formula C24H18BNO2
Molecular Weight 363.2 g/mol
IUPAC Name [3-(9-phenylcarbazol-3-yl)phenyl]boronic acid
Standard InChI InChI=1S/C24H18BNO2/c27-25(28)19-8-6-7-17(15-19)18-13-14-24-22(16-18)21-11-4-5-12-23(21)26(24)20-9-2-1-3-10-20/h1-16,27-28H
Standard InChI Key WPWPOMNBTQPHDV-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CC=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound consists of a carbazole scaffold (a fused tricyclic system of two benzene rings and one pyrrole ring) substituted at the 9-position with a phenyl group. A phenylboronic acid (-B(OH)₂) functional group is attached to the 3-position of a secondary phenyl ring linked to the carbazole system . This arrangement creates an extended π-conjugated system, enhancing its electronic properties for optoelectronic applications.

Synthesis and Reaction Chemistry

Palladium-Catalyzed Suzuki-Miyaura Coupling

The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction, as demonstrated in analogous systems :

Reaction Scheme:

3-Bromo-9-phenylcarbazole+Phenylboronic AcidPd(OAc)2,K2CO33-(9-Phenyl-9H-carbazol-3-yl)phenylboronic Acid\text{3-Bromo-9-phenylcarbazole} + \text{Phenylboronic Acid} \xrightarrow{\text{Pd(OAc)}_2, \text{K}_2\text{CO}_3} \text{3-(9-Phenyl-9H-carbazol-3-yl)phenylboronic Acid}

Optimized Conditions:

ParameterValue
CatalystPd(OAc)₂ (2 mol%)
BaseK₂CO₃ (3 equiv)
SolventEtOH/H₂O (4:1 v/v)
Temperature80°C
Reaction Time6–8 hours
Yield72–85%

This aerobic, ligand-free protocol leverages oxygen to promote catalyst turnover, achieving high yields without requiring inert atmospheres .

Functionalization Pathways

The boronic acid group enables further derivatization:

  • Suzuki Coupling: Reacts with aryl halides to form biaryl systems for OLED emitters .

  • Esterification: Forms pinacol esters (B(OR)₂) to enhance stability .

  • Coordination Chemistry: Binds to diols via boronate ester formation, useful in sensor design .

Physicochemical Properties

Thermal and Solubility Profile

PropertyValueSource
Melting Point>250°C (decomposes)
Density1.28 g/cm³
Solubility in DMSO12 mg/mL (25°C)
Water Solubility<0.1 mg/mL
HygroscopicityHigh

The compound exhibits limited solubility in water but dissolves readily in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Its thermal stability above 250°C makes it suitable for high-temperature processing in material coatings.

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

As a hole-transporting material, the carbazole moiety improves device efficiency:

Performance Metrics:

ParameterValue
Luminance12,000 cd/m²
Current Efficiency5.2 cd/A
Turn-on Voltage3.1 V

Derivatives of this compound achieve external quantum efficiencies (EQE) exceeding 8% in blue-emitting OLEDs.

Pharmaceutical Intermediates

The boronic acid group facilitates synthesis of kinase inhibitors and protease-targeted drugs:

  • Anticancer Agents: Serves as a building block for Bcr-Abl tyrosine kinase inhibitors .

  • Antiviral Compounds: Used in HIV-1 integrase strand transfer inhibitors .

ConditionSpecification
Temperature2–8°C (refrigerated)
Light ExposureAmber glass, inert atmosphere
Shelf Life24 months

Hazard Profile

Risk FactorMitigation Strategy
Skin IrritationNitrile gloves required
Dust ExplosionUse spark-proof equipment
Environmental ToxicityAvoid aqueous discharge

Material Safety Data Sheet (MSDS) recommendations include using local exhaust ventilation and avoiding contact with strong oxidizers .

SupplierPurityPrice (USD/g)
Capot Chemical95%420
Thermo Scientific98%580
Henan Tianfu Chemical90%380

Typical minimum order quantities range from 100 mg to 5 g, with lead times of 4–6 weeks for bulk orders .

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